![molecular formula C12H14BrNS B2425262 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine CAS No. 1823940-47-1](/img/structure/B2425262.png)
7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic amines, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been found to exhibit a wide range of biological activities, making it a potential candidate for therapeutic applications. Some of the scientific research applications include:
1. Anticancer activity: Studies have shown that 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Antimicrobial activity: The compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
3. Anti-inflammatory activity: 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is not fully understood. However, studies have shown that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine have been extensively studied. Some of the reported effects include:
1. Induction of apoptosis: The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
2. Inhibition of cell proliferation: 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine has been reported to inhibit the proliferation of cancer cells.
3. Anti-inflammatory effects: The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine in lab experiments include its potent biological activities, high purity, and good yields. However, some limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases.
4. Investigation of the compound's potential for drug delivery applications.
Conclusion:
In conclusion, 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine involves the reaction of 1,3-dibromocyclobutane with thiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with sodium borohydride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
properties
IUPAC Name |
(4S)-7-bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6,10H,1,4-5,7,14H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODLMYQSBMIML-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(S2)C=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(S2)C=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)
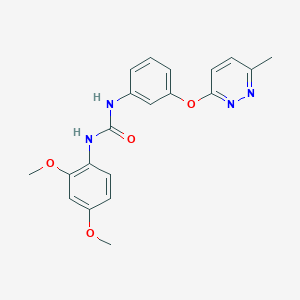
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
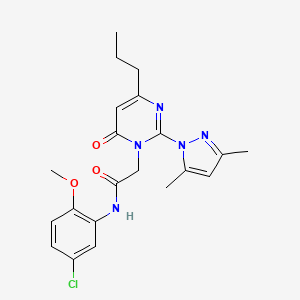

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)
![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)
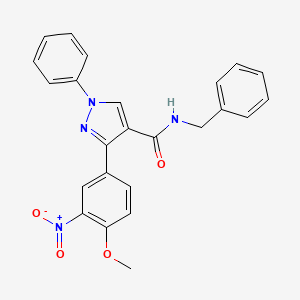
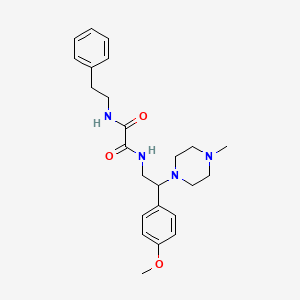
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2425197.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2425198.png)
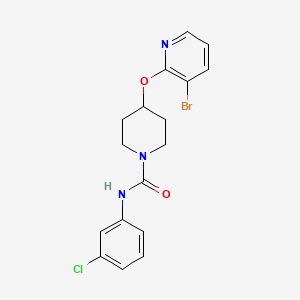
![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2425200.png)
![4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2425201.png)